Phosphorane, heptylidenetriphenyl-

Description

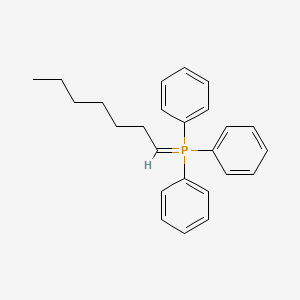

Phosphorane, heptylidenetriphenyl- (C25H27P) is a hypervalent phosphorus compound characterized by a pentavalent phosphorus center bonded to three phenyl groups and a heptylidene substituent. This structure places it within the broader class of alkylidenephosphoranes, which are critical intermediates in organophosphorus chemistry and catalysis. The heptylidene chain introduces steric bulk and modulates electronic properties, influencing reactivity in ligand-metal coordination and organic transformations .

Properties

CAS No. |

55367-56-1 |

|---|---|

Molecular Formula |

C25H29P |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

heptylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C25H29P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-22H,2-5,15H2,1H3 |

InChI Key |

YMLLRRIZEHHHPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Phosphorane, (1-Methylethylidene)triphenyl- (C21H21P)

- Structure : Features an isopropylidene group (C3H6) instead of heptylidene.

- Properties :

Phosphorane, Triphenyl[1-(Trimethylsilyl)Pentylidene]- (C26H33SiP)

- Structure : Incorporates a trimethylsilyl (TMS)-modified pentylidene chain.

- Properties :

- Molecular Weight : 404.6 g/mol (vs. 358.5 g/mol for heptylidenetriphenylphosphorane).

- Electronic Effects : The TMS group enhances electron-withdrawing character, stabilizing the phosphorane intermediate in catalytic cycles.

- Applications : Used in silicon-phosphorus hybrid ligands for transition-metal catalysis, offering unique regioselectivity .

Phosphorane, Triphenyl[2-(Trimethylstannyl)Ethylidene]- (C23H29SnP)

- Structure : Contains a trimethylstannyl (SnMe3) group on an ethylidene chain.

- Properties :

Tabulated Comparison of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stability | Applications |

|---|---|---|---|---|---|

| Heptylidenetriphenylphosphorane | C25H27P | 358.5 | Heptylidene (C7) | High | Ligand design, organic synthesis |

| (1-Methylethylidene)triphenylphosphorane | C21H21P | 280.4 | Isopropylidene | Moderate | Small-molecule catalysis |

| Triphenyl[1-(TMS)Pentylidene]phosphorane | C26H33SiP | 404.6 | TMS-Pentylidene | High | Silicon-phosphorus hybrid catalysts |

| Triphenyl[2-(SnMe3)Ethylidene]phosphorane | C23H29SnP | 467.1 | SnMe3-Ethylidene | Low | Photophysical studies |

Research Findings and Mechanistic Insights

- Heptylidenetriphenylphosphorane exhibits superior steric shielding around the phosphorus center, reducing unwanted side reactions in Wittig-type olefinations compared to shorter-chain analogs .

- TMS-modified phosphoranes (e.g., C26H33SiP) demonstrate enhanced catalytic turnover in cross-coupling reactions due to synergistic electronic effects between silicon and phosphorus .

- Sn-containing phosphoranes are less thermally stable but valuable in studying heavy-atom effects on reaction dynamics, as seen in their application to delayed fluorescence systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.